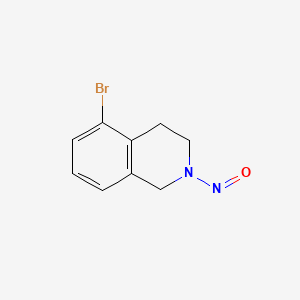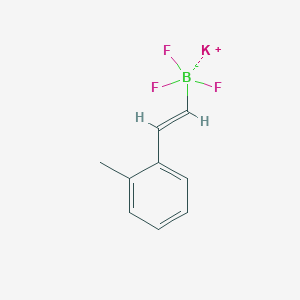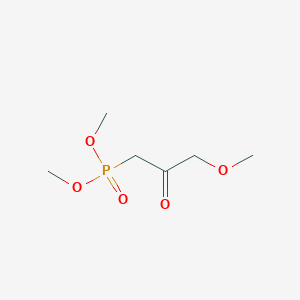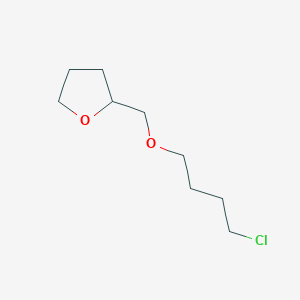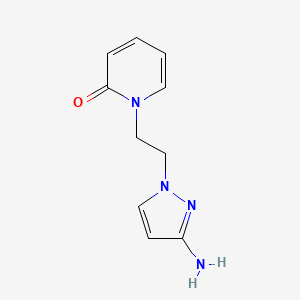
1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one is a complex organic compound that features a pyrazole ring, an amino group, and a pyridinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino group and the pyridinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)pyridin-2(1h)-one: This compound is unique due to its specific combination of functional groups and ring structures.
This compound derivatives: These compounds may have similar structures but with different substituents, leading to variations in their properties and applications.
Uniqueness
This compound stands out due to its versatile chemical reactivity and potential for diverse applications in various fields. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable compound for research and development.
属性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC 名称 |
1-[2-(3-aminopyrazol-1-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c11-9-4-6-14(12-9)8-7-13-5-2-1-3-10(13)15/h1-6H,7-8H2,(H2,11,12) |
InChI 键 |
URHKONQRDYMRTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1)CCN2C=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


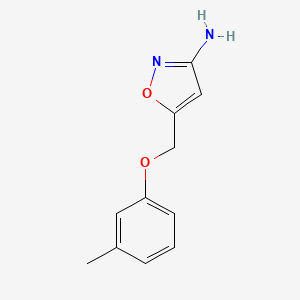

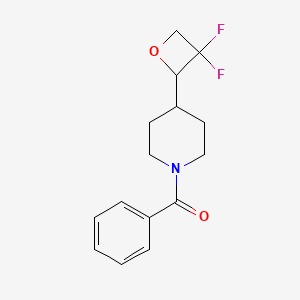

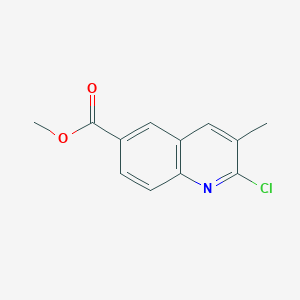
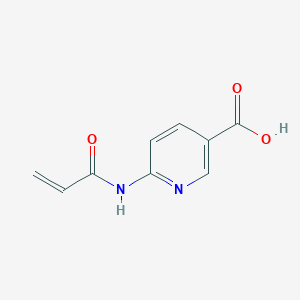
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
